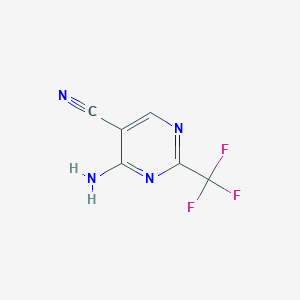

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

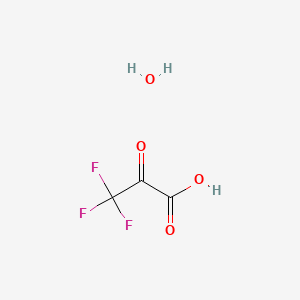

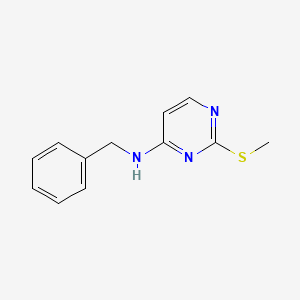

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4. It has a molecular weight of 188.11 .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has been reported in the literature . For instance, various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile were prepared using a three-step procedure .

Molecular Structure Analysis

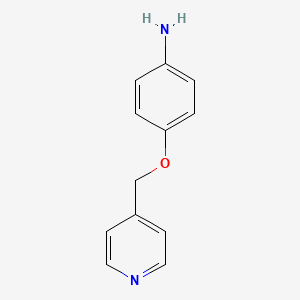

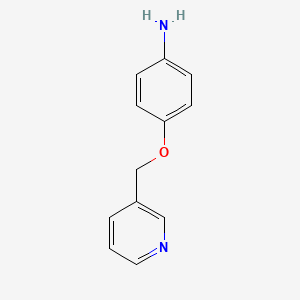

The molecular structure of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with an amino group, and at the 5-position with a carbonitrile group .

Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: derivatives have been synthesized and evaluated for their potential as antitubercular agents. These compounds have shown activity against the Mycobacterium tuberculosis strain H37Rv. The derivatives were tested for their minimum inhibitory concentration (MIC) and exhibited promising results, with some compounds showing better activity under low oxygen conditions .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with mycobacterial enoyl-ACP reductase (InhA). This enzyme is a key target in the development of new antitubercular drugs. The docking studies provide insights into the mechanism of action and can guide lead optimization for enhanced drug efficacy .

Synthesis of Fluoro-rich Compounds

The compound serves as a precursor in the synthesis of fluoro-rich pyrimidine derivatives. These fluorinated compounds are of interest due to their enhanced biological activity and potential pharmaceutical applications. The synthesis involves a multi-step procedure to introduce various aryl groups .

Anticancer Activity

Pyrimidine derivatives, including those derived from 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile , have been explored for their anticancer properties. Research indicates that these compounds can induce cell death by apoptosis and inhibit enzymes like CDK, which are involved in cell cycle regulation .

Structural Characterization

The compound has been used to obtain researchable single crystals for X-ray crystallography. This structural characterization is crucial for understanding the compound’s properties and for modeling other related compounds in the group .

Chemical Intermediates

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: is also valuable as a chemical intermediate in various synthetic pathways. It is used to prepare more complex molecules for further research and development in pharmaceuticals and material science .

Safety And Hazards

Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .

Eigenschaften

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXQMOBTKMHNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511815 |

Source

|

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

CAS RN |

943-25-9 |

Source

|

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)